Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a substituted benzyl ester and a 2-iodophenyl group at the 4-position. Its synthesis typically involves the Biginelli reaction, a multicomponent cyclocondensation of aldehydes, β-keto esters, and urea derivatives . The iodine substituent confers unique electronic and steric properties, influencing reactivity and biological activity. Structural characterization often employs techniques like IR, NMR, and X-ray crystallography, supported by programs such as SHELX .
Properties
Molecular Formula |
C20H19IN2O3 |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
benzyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H19IN2O3/c1-13-17(19(24)26-12-14-8-4-3-5-9-14)18(22-20(25)23(13)2)15-10-6-7-11-16(15)21/h3-11,18H,12H2,1-2H3,(H,22,25) |
InChI Key |
XTTSPYMNJGQAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CC=C2I)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of iodophenethylamines with phenylacetaldehydes to form aminonitriles, which are then treated with i-propyl magnesium chloride to undergo a Bruylants reaction . The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities while maintaining quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the tetrahydropyrimidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparison of substituent variations at the 4-position phenyl group
Key Observations :
- Steric Effects : The bulky iodine atom may hinder rotational freedom, affecting molecular conformation and intermolecular interactions .
Ester Group Modifications
Table 2: Impact of ester groups on physicochemical properties
Key Observations :
- Benzyl vs. Allyl Esters : Benzyl esters generally exhibit higher yields (e.g., 93% for dichlorophenyl analog ) compared to allyl derivatives (85%), likely due to better stability during cyclocondensation.
- Polar Substituents : The 4-methoxybenzyl group enhances polarity, improving aqueous solubility, which is critical for biological applications .
Biological Activity
Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors. The structural formula can be represented as follows:
The synthesis typically involves the formation of the tetrahydropyrimidine ring followed by the introduction of the benzyl and iodophenyl groups. The detailed synthetic pathway is crucial for understanding how modifications can impact biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key areas of focus include:
- Anticancer Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
- Antimicrobial Activity Assessment : In vitro tests showed that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
